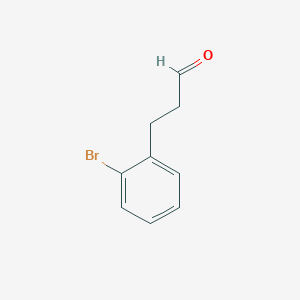

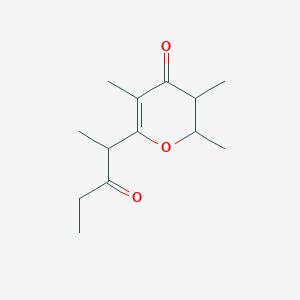

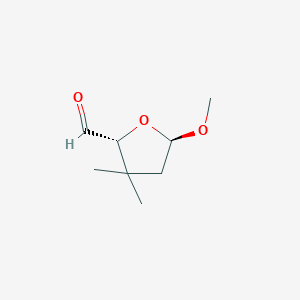

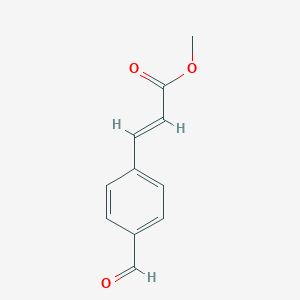

Methyl 3-(4-formylphenyl)acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- Methyl 3-(4-formylphenyl)acrylate is a chemical compound studied for its diverse chemical reactions and potential applications in various fields.

Synthesis Analysis

- The synthesis of Methyl 3-(4-formylphenyl)acrylate and similar compounds involves various chemical reactions, including one-pot reactions and free radical polymerization processes. An example is the synthesis of (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate through a one-pot three-component reaction, stabilized by hydrogen bonding and C-H…π interactions (Khan et al., 2013).

Molecular Structure Analysis

- The molecular structure of Methyl 3-(4-formylphenyl)acrylate derivatives is characterized by specific lattice parameters, hydrogen bonding, and interactions between different groups. For instance, the title compound in Khan et al.'s study forms H-bonded dimers in the crystal lattice (Khan et al., 2013).

Chemical Reactions and Properties

- Methyl 3-(4-formylphenyl)acrylate undergoes various chemical reactions, including polymerization and complex formation with metal ions. For example, its derivatives can polymerize through free radical techniques and form complexes with different metal ions, indicating the versatility of the compound in chemical synthesis (Nanjundan et al., 2004).

Physical Properties Analysis

- The physical properties of Methyl 3-(4-formylphenyl)acrylate and its derivatives include their crystalline nature, melting points, and thermal stability. These properties vary depending on the specific derivatives and reaction conditions used in their synthesis (Xiao-jian, 2010).

Chemical Properties Analysis

- The chemical properties of Methyl 3-(4-formylphenyl)acrylate derivatives are influenced by their molecular structure and the presence of different functional groups. These properties are crucial in determining their reactivity and potential applications in various chemical processes (Gemmell et al., 1985).

Applications De Recherche Scientifique

Acrylates, including “Methyl 3-(4-formylphenyl)acrylate”, are the esters, salts, and conjugate bases of acrylic acid and its derivatives . They are made from acrylate monomer, which usually comprises of esters which contains vinyl groups . Acrylates possess very diverse characteristic properties ranging from super-absorbency, transparency, flexibility, toughness, and hardness . These kinds of materials are used in sundry applications such as diapers, cosmetics, orthopedics, paints and coatings, adhesives, textiles, and many biomedical applications such as contact lenses and bone cements .

“Methyl 3-(4-formylphenyl)acrylate” is an important organic synthesis intermediate, commonly used in the synthesis of various drugs, photosensitizers, and dyes . Here are some more applications:

-

Pharmaceutical Industry : It is used in the synthesis of various drugs . The specific drugs and the methods of synthesis would depend on the drug being synthesized.

-

Photosensitizers : Photosensitizers are chemicals that absorb light and transfer the energy to other molecules. “Methyl 3-(4-formylphenyl)acrylate” can be used in the synthesis of these photosensitizers .

-

Dye Industry : This compound can also be used in the synthesis of dyes . The specific dyes and the methods of synthesis would depend on the dye being synthesized.

-

Flavoring and Fragrance Ingredient : Due to its aromatic odor, it can be used as a flavoring and fragrance ingredient . It has applications in the perfume and fragrance industry .

-

Organic Synthesis Intermediate : It can be used as an intermediate in various organic synthesis reactions .

-

Perfume and Fragrance Industry : Due to its aromatic odor, it also has applications in the perfume and fragrance industry .

“Methyl 3-(4-formylphenyl)acrylate” is a type of acrylate, which are widely used in various fields due to their diverse properties . Here are some additional potential applications:

-

Adhesives : Acrylates can be used in the production of adhesives due to their strong bonding properties .

-

Textiles : Acrylates can be used in the textile industry for various purposes, such as improving fabric durability and resistance to environmental conditions .

-

Biomedical Applications : Acrylates are used in many biomedical applications, such as the production of contact lenses and bone cements .

-

Paints and Coatings : Acrylates are commonly used in paints and coatings due to their excellent adhesion, flexibility, and resistance to heat and UV radiation .

-

Cosmetics : Acrylates are used in cosmetics due to their ability to form films, making them useful in products like nail polish and mascara .

-

Orthopedics : Acrylates are used in orthopedics, particularly in the production of bone cements .

Propriétés

IUPAC Name |

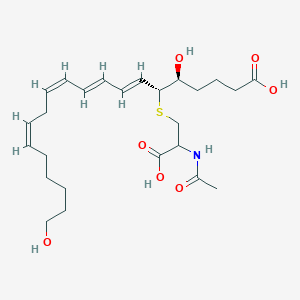

methyl (E)-3-(4-formylphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-8H,1H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXMLLMZXPRPNG-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-formylphenyl)acrylate | |

CAS RN |

58045-41-3 |

Source

|

| Record name | methyl (2E)-3-(4-formylphenyl)prop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B24914.png)